Cas no 2230799-81-0 (methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate)

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate is a spirocyclic compound featuring an oxa-aza heterocyclic framework, which imparts structural rigidity and functional versatility. The ester group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules. Its spirocyclic core contributes to conformational stability, which can be advantageous in drug design for improving target binding affinity and metabolic resistance. The compound’s balanced lipophilicity and polarity further support its utility in medicinal chemistry applications. Suitable for controlled functionalization, it serves as a scaffold for developing novel bioactive compounds with potential applications in CNS and other therapeutic areas.
methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate structure
2230799-81-0 structure
Product name:methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate
CAS No:2230799-81-0
MF:C11H19NO3
MW:213.273463487625
CID:6092821
PubChem ID:137965808

methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate
    • EN300-1720683
    • 2230799-81-0
    • methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
    • Inchi: 1S/C11H19NO3/c1-14-10(13)6-9-7-11(8-12-9)2-4-15-5-3-11/h9,12H,2-8H2,1H3
    • InChI Key: CJWZLHHDJVQLDD-UHFFFAOYSA-N
    • SMILES: O1CCC2(CC1)CNC(CC(=O)OC)C2

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 0.3

methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1720683-0.1g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
0.1g
$855.0 2023-09-20
Enamine
EN300-1720683-10.0g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
10g
$4176.0 2023-06-04
Enamine
EN300-1720683-5g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
5g
$2816.0 2023-09-20
Enamine
EN300-1720683-1g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
1g
$971.0 2023-09-20
Enamine
EN300-1720683-10g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
10g
$4176.0 2023-09-20
Enamine
EN300-1720683-2.5g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
2.5g
$1903.0 2023-09-20
Enamine
EN300-1720683-0.25g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
0.25g
$893.0 2023-09-20
Enamine
EN300-1720683-0.5g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
0.5g
$933.0 2023-09-20
Enamine
EN300-1720683-5.0g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
5g
$2816.0 2023-06-04
Enamine
EN300-1720683-0.05g
methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate
2230799-81-0
0.05g
$816.0 2023-09-20

Additional information on methyl 2-{8-oxa-2-azaspiro4.5decan-3-yl}acetate

Research Briefing on Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate (CAS: 2230799-81-0) and Its Applications in Chemical Biology and Pharmaceutical Research

Methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate (CAS: 2230799-81-0) is a spirocyclic compound that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

The compound's spirocyclic core, which combines an oxa-azaspiro framework, offers a versatile scaffold for medicinal chemistry. Recent studies have explored its utility as a building block for the development of novel bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment.

In addition to its role in neurodegenerative diseases, methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate has shown promise in oncology research. A preclinical study highlighted its potential as an inhibitor of protein-protein interactions involved in cancer cell proliferation. The compound's ability to modulate key signaling pathways, such as the Wnt/β-catenin axis, suggests its applicability in targeted cancer therapies.

From a synthetic perspective, recent advancements have optimized the production of this compound, enabling higher yields and purity. A 2024 publication in Organic Process Research & Development detailed a scalable, green chemistry approach that minimizes hazardous byproducts, aligning with the pharmaceutical industry's sustainability goals.

Despite these promising developments, challenges remain in translating this compound into clinical applications. Pharmacokinetic studies indicate the need for further structural modifications to improve bioavailability and reduce metabolic instability. Ongoing research aims to address these limitations through rational drug design and formulation strategies.

In conclusion, methyl 2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetate represents a compelling case study in modern drug discovery, showcasing how innovative chemical scaffolds can unlock new therapeutic possibilities. Future research directions may explore its potential in other disease areas, such as inflammation and infectious diseases, further expanding its biomedical relevance.

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